molecular formula C8H13NS B14226888 3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine CAS No. 823801-69-0

3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine

Cat. No.: B14226888
CAS No.: 823801-69-0
M. Wt: 155.26 g/mol
InChI Key: NNMGGCATQMOUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine is an organic compound that belongs to the class of heterocyclic compounds It features a benzothiazine ring system that is partially hydrogenated, making it a hexahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzothiazine ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring.

Scientific Research Applications

3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing into its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with key amino acid residues or active sites within the target proteins.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran: Another heterocyclic compound with a similar ring structure but different functional groups.

    Dihydroedulan: A compound with a similar hexahydro structure but different substituents.

Uniqueness

3,5,6,7,8,8a-Hexahydro-2H-1,4-benzothiazine is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, which can impart distinct chemical and biological properties

Properties

CAS No.

823801-69-0

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

3,5,6,7,8,8a-hexahydro-2H-1,4-benzothiazine

InChI

InChI=1S/C8H13NS/c1-2-4-8-7(3-1)9-5-6-10-8/h8H,1-6H2

InChI Key

NNMGGCATQMOUAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NCCSC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.